molecular formula C15H14O3 B12634900 2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester

2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester

Cat. No.: B12634900
M. Wt: 242.27 g/mol
InChI Key: PXJGYVGQLZMJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester is an organic compound with the molecular formula C15H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid ester functional group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

2-Naphthalenecarboxylic acid+MethanolAcid Catalyst2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester+Water\text{2-Naphthalenecarboxylic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-Naphthalenecarboxylic acid+MethanolAcid Catalyst​2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

methyl 4-prop-2-enoxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-3-8-18-14-10-12(15(16)17-2)9-11-6-4-5-7-13(11)14/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJGYVGQLZMJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.